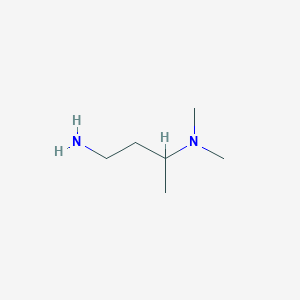

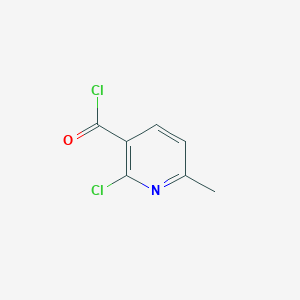

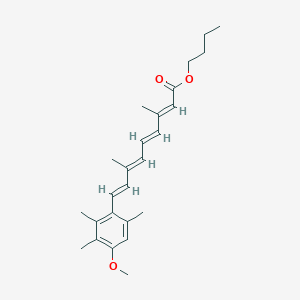

![molecular formula C8H8N2O B1320872 5-Methylbenzo[d]isoxazol-3-amine CAS No. 89976-56-7](/img/structure/B1320872.png)

5-Methylbenzo[d]isoxazol-3-amine

Descripción general

Descripción

5-Methylbenzo[d]isoxazol-3-amine is a chemical compound that is part of the isoxazole family, a class of heterocyclic aromatic organic compounds. While the specific compound is not directly mentioned in the provided papers, the general class of isoxazole compounds and their derivatives are well-studied due to their diverse chemical properties and potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of isoxazole derivatives can be complex and involves multiple steps. For instance, the synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones involves a "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation" . Another synthesis method involves the reaction of 6-(4-substituted phenyl)-3-acetyl cyclohex-2-enones with hydroxylamine hydrochloride . Additionally, a formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines has been developed, catalyzed by AgNTf2, to obtain functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be elucidated using various spectroscopic techniques. For example, the structure of N-((9-ethyl-9H-carbazol-3-yl)methylene)-3,4-dimethylisoxazol-5-amine was confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . The crystal structure of related compounds, such as 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, has been characterized by X-ray crystallography .

Chemical Reactions Analysis

Isoxazole derivatives participate in various chemical reactions. For instance, 5-amino-1H-pyrrolo-3-carboxylates react with 1,3-diketones to afford pyrrolo[1,2-a]pyrimidine-7-carboxylates and can be converted into 2-diazo-2H-pyrrole-4-carboxylates . The 5-amino compounds have been found to be extremely stable in strongly acidic media and can undergo cleavage under mild conditions . Additionally, 3-substituted 5-(tributylstannyl)isoxazoles can undergo iodination and palladium-catalyzed benzoylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on the substituents attached to the isoxazole ring. For example, new liquid crystalline 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles exhibit mesomorphic properties . The antimicrobial activity of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-one azo dyes against various bacterial and fungal strains has also been reported .

Aplicaciones Científicas De Investigación

-

Medicinal Chemistry

- Isoxazole and its analogs have a wide spectrum of biological activities and therapeutic potential .

- They have been found to have analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .

- The substitution of various groups on the isoxazole ring imparts different activity .

- For example, a compound bearing 4-Cl phenyl substitution at the 5-position of isoxazole was found to be a potent antibacterial and antifungal agent .

-

Synthetic Chemistry

- Isoxazole derivatives can be synthesized through various methods .

- For instance, a series of N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles were synthesized and screened for antibacterial activity .

- Another method involves the use of I2-DMSO mediated transannulation of Benzo[d]isoxazol-3-amine, which provides direct access to 2,4,5-Substituted Pyrimidine Derivatives .

-

Pharmaceutical Chemistry

- Isoxazole derivatives are used in the synthesis of various pharmaceutical compounds .

- For example, 3-Aminoisoxazole may be used in the synthesis of N-(4-(N-isoxazol-3-ylsulfamoyl)phenyl)acetamide .

- It can also be used as a starting material in the synthesis of N-(isoxazol-3-yl)-N′-(carbomethoxy)thiourea .

-

Bioinformatics Design

- Isoxazole derivatives are used in bioinformatic design for the development of new drugs .

- They are used in the design of compounds with promising biological activities .

- For example, a compound bearing 4-Cl phenyl substitution at the 5-position of isoxazole was found to be a potent antibacterial and antifungal agent .

-

Chemical Research

-

Drug Design

Safety And Hazards

Direcciones Futuras

Isoxazole derivatives have attracted considerable attention due to their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The bioavailability, pharmacokinetics, and absorption of this compound should be studied further to provide information for its future efficacy improvement .

Propiedades

IUPAC Name |

5-methyl-1,2-benzoxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-3-7-6(4-5)8(9)10-11-7/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWQLQVKOQHMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)ON=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595548 | |

| Record name | 5-Methyl-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylbenzo[d]isoxazol-3-amine | |

CAS RN |

89976-56-7 | |

| Record name | 5-Methyl-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,2-benzisoxazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)

![4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid](/img/structure/B1320819.png)